molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate

Cat. No. B1337330
CAS RN: 82499-43-2
M. Wt: 708.3 g/mol
InChI Key: DSKHASOFJSSKTD-UHFFFAOYSA-N
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Description

The compound "(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate" is a chiral rhodium complex that has been studied for its catalytic activity in asymmetric synthesis. The ligand structure is based on a bicyclo[2.2.1]heptadiene core, which is known for its unique chemical properties and reactivity due to the ring strain present in the bicyclic system[“]. The presence

Scientific research applications

Catalysis and Organic Synthesis

The complex (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate, as a part of rhodium(I) complexes, is prominently used in catalysis, particularly in homogeneous catalytic systems. Rhodium catalysts are renowned for their efficiency and selectivity in various chemical reactions. In recent research, rhodium complexes have been highlighted for their role in the oxidative functionalization of alkanes, demonstrating their potential for the activation of methane and other lower alkanes. This process is critical for converting less reactive hydrocarbons into more valuable chemicals. The mechanism involves the activation of methane through the formation of a σ-complex with Rh and the activation of dioxygen by redox co-catalysts like iodine, copper, or iron compounds, leading to the formation of two-electron oxidants. This research underscores the importance of rhodium complexes in the development of efficient methods for the functionalization of alkanes, offering insights into the mechanisms of these reactions supported by experimental data and DFT results (Chepaikin & Borshch, 2015).

Homogeneous Catalysis

Rhodium(I) complexes, including those with bicyclo[2.2.1]heptadiene and bis(diphenylphosphino)butane ligands, have been extensively investigated for their catalytic properties. These complexes are crucial in homogeneous catalysis, offering advantages in terms of reactivity and the ability to be finely tuned for specific reactions. The stability of Rh-C(NHC) bonding in N-heterocyclic carbene–rhodium complexes, for instance, allows them to remain active under reaction conditions, influencing yield and regioselectivity. This research area is promising for the synthesis of chiral compounds and the development of new catalysts for asymmetric synthesis, highlighting the versatility and potential of rhodium complexes in catalysis (Gil & Trzeciak, 2011).

Environmental and Material Science

In the context of environmental and material science, the application of rhodium complexes extends beyond catalysis. For instance, research into novel brominated flame retardants (NBFRs) and their occurrence in indoor environments touches on the broader implications of organometallic compounds in safety and environmental health. Although not directly related to the specific rhodium complex mentioned, this research area reflects the growing concern over and the need for safer, more environmentally friendly fire retardants. The investigation into the environmental fate and toxicity of such compounds underscores the importance of understanding and regulating the use of complex organometallic compounds in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHASOFJSSKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451121
Record name 82499-43-2 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate

CAS RN

82499-43-2
Record name 82499-43-2 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate
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